![molecular formula C5H11NO2 B7976490 n-Ethyl-d-alanine CAS No. 915405-03-7](/img/structure/B7976490.png)
n-Ethyl-d-alanine
Overview
Description
n-Ethyl-d-alanine: is an amino acid derivative with the chemical formula C5H11NO2 . It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is structurally similar to alanine but has an ethyl group attached to the nitrogen atom instead of a hydrogen atom. This modification imparts unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing n-Ethyl-d-alanine involves the nucleophilic substitution of a bromo acid with an ethylamine. This reaction typically requires a base such as sodium hydroxide to facilitate the substitution.
Reductive Amination: Another method involves the reductive amination of pyruvate with ethylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their specificity and efficiency. Enzymes such as alanine dehydrogenase can catalyze the reductive amination of pyruvate with ethylamine, producing this compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Ethyl-d-alanine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amino alcohols.
Substitution: The ethyl group on the nitrogen atom can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products:
Oxidation: Oxo acids.
Reduction: Amino alcohols.
Substitution: N-alkyl or N-aryl derivatives.
Scientific Research Applications
Microbial Studies and Bacterial Detection
n-Ethyl-d-alanine plays a significant role in microbiological research, particularly in the detection of bacterial pathogens. Research has demonstrated that d-amino acids, including d-alanine, can be utilized as radiotracers for positron emission tomography (PET) to identify living bacteria in vivo. For instance, the tracer d-[3-11C]alanine showed selective accumulation by various pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, while exhibiting minimal uptake in sterile inflammatory tissues . This specificity can enhance the accuracy of bacterial infection diagnoses.
Antibiotic Development
The enzyme alanine racemase, which interconverts L-alanine and D-alanine, is crucial for the survival of many bacteria. Targeting this enzyme could lead to new antimicrobial strategies. For example, d-cycloserine, a known inhibitor of alanine racemase, has been shown to reduce the viability of Mycobacterium tuberculosis by blocking d-alanine production necessary for cell wall synthesis . The inhibition of this pathway is being explored as a potential therapeutic approach against resistant bacterial strains.
Biosynthesis and Industrial Applications
Recent advancements in biotechnology have facilitated the efficient biosynthesis of D/L-alanine using recombinant Escherichia coli. This process involves co-expressing genes for alanine dehydrogenase and alanine racemase, enabling large-scale production of D/L-alanine . The implications for industrial applications are significant:
- Pharmaceuticals : D-alanine derivatives can serve as precursors for antibiotic synthesis.
- Food Industry : Used as flavor enhancers or artificial sweeteners.
- Biodegradable Plastics : this compound can be utilized in the production of biodegradable thermoplastics like polylactic acid (PLA) and polyester amides (PEAs), contributing to environmental sustainability .
Case Study 1: PET Imaging with d-Alanine Tracers
A study demonstrated that d-[3-11C]alanine could effectively differentiate between live bacterial infections and sterile inflammation in mouse models. The tracer's uptake was significantly higher in infected tissues compared to non-infected controls, showcasing its potential for clinical applications in diagnosing bacterial infections .
Case Study 2: Inhibition of Alanine Racemase
Research on Mycobacterium tuberculosis highlighted that targeting alanine racemase could lead to significant reductions in bacterial viability. The study showed that knockout strains lacking this enzyme exhibited severe growth defects when deprived of exogenous D-alanine, indicating its essential role in bacterial survival .
Case Study 3: Industrial Production of D-Alanine
A recent biotechnological advancement allowed for the production of up to 75.6 g/L of D/L-alanine through optimized fermentation processes using engineered E. coli. This method demonstrates the feasibility of producing amino acids on an industrial scale, with potential applications across pharmaceuticals and food industries .
Mechanism of Action
The mechanism of action of n-Ethyl-d-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyl group attached to the nitrogen atom can influence the binding affinity and specificity of the compound, leading to unique biological effects. For example, this compound can act as a competitive inhibitor of alanine transaminase, an enzyme involved in amino acid metabolism.
Comparison with Similar Compounds
Alanine: The parent compound, alanine, lacks the ethyl group on the nitrogen atom. This difference significantly alters the chemical and biological properties of n-Ethyl-d-alanine.
N-Methyl-d-alanine: Similar to this compound but with a methyl group instead of an ethyl group. This compound has different steric and electronic properties, leading to distinct reactivity and biological activity.
β-Alanine: Another non-proteinogenic amino acid, β-alanine, has a different structure with the amino group attached to the β-carbon instead of the α-carbon.
Uniqueness: this compound’s unique structure, with an ethyl group on the nitrogen atom, imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Biological Activity
n-Ethyl-d-alanine is a derivative of the naturally occurring amino acid alanine, characterized by the addition of an ethyl group at the nitrogen atom. This modification alters its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. Understanding the biological activity of this compound involves exploring its synthesis, mechanisms of action, and potential applications in drug development.
This compound can be synthesized through several methods, including:
- Direct alkylation of d-alanine using ethyl halides.
- Boc-protection followed by alkylation to enhance stability during reactions.
The molecular formula for this compound is , with a molecular weight of approximately 185.25 g/mol. The presence of the ethyl group affects both steric and electronic properties compared to other alanine derivatives, which can influence its reactivity and interactions with biological systems .
Comparison Table of Alanine Derivatives
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Ethyl group on nitrogen | Enhanced lipophilicity |
N-Boc-D-Alanine | Similar Boc protection | Lacks ethyl substitution |
N-Boc-N-methyl-D-Alanine | Methyl group instead of ethyl | Smaller side chain affects sterics |
N-Boc-L-Alanine | L-Alanine variant with opposite chirality | Different optical activity |
N-Boc-Glycine | Glycine base structure | No side chain; simpler structure |
This compound exhibits various biological activities, primarily related to its role as an alanine analogue. It has been shown to interact with bacterial alanine racemase, an enzyme crucial for bacterial cell wall synthesis. Inhibition of this enzyme can lead to reduced bacterial growth, making this compound a potential candidate for developing antibacterial agents .
Antimicrobial Properties
Research has indicated that this compound may possess selective antibacterial properties. Studies involving alanine analogues have demonstrated their ability to inhibit the growth of certain Gram-positive and Gram-negative bacteria. For instance, compounds derived from d-alanine have been effective against Staphylococcus aureus and Escherichia coli, suggesting that this compound could similarly inhibit these pathogens .
Case Studies
- Inhibition of Alanine Racemase : A study explored the use of 1-aminoethyltetrazole-containing oligopeptides as alanine racemase inhibitors. Results showed that while some analogues were ineffective against specific bacteria, others demonstrated significant antimicrobial activity, highlighting the potential for this compound in similar applications .
- Cell Cycle Inhibition : Another investigation into the effects of various compounds on cell cycle progression revealed that certain alanine derivatives could induce cell cycle arrest in cancer cells. This suggests that this compound may also exhibit anticancer properties through similar mechanisms .
Research Findings
Recent studies have focused on the biosynthesis and applications of d/L-alanine, emphasizing the importance of alanine derivatives in industrial bioproducts. The production processes often involve recombinant strains of Escherichia coli, which can yield high concentrations of d/L-alanine under optimized conditions . These findings underline the relevance of this compound as a potential bioproduct with applications in pharmaceuticals.
Summary Table of Research Findings
Study Focus | Key Findings |
---|---|
Alanine Racemase Inhibition | Effective against Staphylococcus aureus |
Cell Cycle Arrest | Induces G1/S checkpoint inhibition |
Biosynthesis | High yields from recombinant E. coli strains |
Properties
IUPAC Name |
(2R)-2-(ethylamino)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATPFTPVGIHCCM-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475624 | |
Record name | n-ethyl-d-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915405-03-7 | |
Record name | n-ethyl-d-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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